molecular formula C15H19NO6S B2945175 N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide CAS No. 1396782-45-8

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2945175
CAS No.: 1396782-45-8
M. Wt: 341.38
InChI Key: NLAWEMHQCIRQFY-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide” is a complex organic compound that contains a furan ring. Furan is a five-membered aromatic heterocycle with one oxygen atom . The compound is involved in photochemical reactions to prepare heterocyclic structures, which are significant in developing materials and pharmaceuticals.


Synthesis Analysis

The synthesis of furan derivatives has been a topic of interest in recent years. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .


Molecular Structure Analysis

The molecular structure of furan derivatives has been studied using various spectroscopic techniques. For example, the vibrational spectral analysis and first order hyperpolarizability calculations on (E)-N′-(furan-2-yl methylene) Nicotinohydrazide, a novel organic hydrozone Schiff base compound, was characterized by FT-IR, FT-Raman, and UV-visible spectrum .


Chemical Reactions Analysis

Furan derivatives have been found to undergo a variety of chemical reactions. For example, furfural, a derivative of furan, can be produced by the dehydration of sugars, as occurs in a variety of agricultural byproducts . Furfuryl alcohol, another derivative, can be made to polymerize into a resin, poly(furfuryl alcohol), upon treatment with acids, heat, and/or catalysts .


Physical and Chemical Properties Analysis

Furan derivatives exhibit a range of physical and chemical properties. For instance, furfuryl alcohol is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on the synthesis of sesamol derivatives, including compounds structurally similar to N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, has shown advancements in the dehydration and catalytic hydrogenation of related compounds. These synthetic studies are crucial for understanding the chemical properties and potential applications of such compounds (Fukui et al., 1969).

Cancer Research and Pharmacology

  • Studies in the field of cancer research and pharmacology have explored the structure-activity relationship of arylsulfonamide analogs, highlighting the importance of chemical modifications to optimize pharmacological properties. This research is relevant for understanding the therapeutic potential of compounds like this compound in cancer treatment (Mun et al., 2012).

Biomass Conversion and Renewable Resources

  • The conversion of biomass into useful chemicals is a significant area of research. Studies have demonstrated processes for converting fructose to furan derivatives, which are key for developing sustainable chemicals and materials. This research provides insight into the potential of this compound derivatives in the context of renewable resources (Román‐Leshkov et al., 2006).

Enzymatic Synthesis and Polymer Research

  • Enzymatic synthesis of biobased polyesters using furan derivatives, such as 2,5-bis(hydroxymethyl)furan, is an emerging area of research. This approach is significant for developing new biobased materials, which could include derivatives of this compound (Jiang et al., 2014).

Mechanism of Action

The mechanism of action of furan derivatives is not well understood and may vary depending on the specific compound and its biological target. For example, Anle138b, a furan derivative, has been shown to suppress oligomer formation in vitro and in vivo .

Safety and Hazards

Furan derivatives can pose various safety hazards. For example, furfural is a colorless liquid, although commercial samples are often brown. It has an aldehyde group attached to the 2-position of furan. It is a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts .

Future Directions

The future directions of research on furan derivatives are vast and promising. They are being explored for their potential applications in various fields, including the synthesis of novel chemotherapeutic agents . A novel method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been presented .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6S/c1-15(17,14-5-4-8-22-14)10-16-23(18,19)13-9-11(20-2)6-7-12(13)21-3/h4-9,16-17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAWEMHQCIRQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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